Structure Elucidation of 2-Ethyl-4-methylquinoline-3-carboxylic acid
Structure Elucidation of 2-Ethyl-4-methylquinoline-3-carboxylic acid
An In-depth Technical Guide:
Introduction
The quinoline scaffold is a privileged heterocyclic system of immense importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The precise substitution pattern on the quinoline ring dictates its pharmacological profile. Therefore, the unambiguous structural characterization of novel quinoline derivatives is a cornerstone of the drug discovery process, enabling a deep understanding of structure-activity relationships (SAR).[1]
This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a specific derivative: 2-Ethyl-4-methylquinoline-3-carboxylic acid . We will proceed through a logical sequence of analytical experiments, explaining not just the procedural steps but the causal reasoning behind the selection of each technique and the interpretation of the resulting data. This self-validating system of protocols is designed for researchers, scientists, and drug development professionals to confidently determine and confirm molecular structures.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present. This information provides the fundamental building blocks and constraints for assembling the final structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of a molecule with high precision. For a compound like 2-Ethyl-4-methylquinoline-3-carboxylic acid, which contains nitrogen and oxygen, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and is ideal for polar compounds containing acidic protons.[4][5]
Expected Outcome: The analysis will confirm the molecular formula C₁₃H₁₃NO₂ (Monoisotopic Mass: 215.0946 g/mol ).[6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.
-
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C₁₃H₁₄NO₂⁺. The mass error should be less than 5 ppm to confidently assign the molecular formula.
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Theoretical m/z | Expected Observation | Information Gained |
| [M+H]⁺ | 216.1019 | High-intensity peak confirming the molecular weight. | Molecular Formula Confirmation |
| [M-CO₂H]⁺ | 170.0910 | Potential fragment from in-source decay, loss of the carboxyl group. | Presence of Carboxylic Acid |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[7] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid, the aromatic quinoline system, and the alkyl substituents.
Expected Outcome: The IR spectrum will provide clear evidence for an O-H bond (carboxylic acid), a C=O bond (carboxylic acid), aromatic C=C and C=N bonds, and both aromatic and aliphatic C-H bonds.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[7]
-
Spectrum Recording: Acquire the spectrum over the range of 4000-400 cm⁻¹.[7]
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance for Structure |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid (dimer) | Confirms the presence of the carboxylic acid group.[8][9] |
| 3100-3000 | C-H stretch | Aromatic (Quinoline) | Indicates the aromatic nature of the core structure.[7] |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl, Methyl) | Confirms the presence of saturated alkyl side chains. |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid | Strong evidence for the carboxylic acid carbonyl.[8] |
| 1650-1400 | C=C / C=N stretch | Aromatic (Quinoline) | Confirms the heterocyclic aromatic ring system.[7] |
Part 2: Elucidating the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[1][7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the precise connectivity of all atoms.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[10]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[10]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC should be utilized.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
Expertise & Rationale:
-
¹H NMR provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
¹³C NMR reveals the number of unique carbon environments, giving a "carbon fingerprint" of the molecule.[1]
Data Presentation: Predicted 1D NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | Broad Singlet | 1H | -COOH |
| Aromatic | ~8.2-7.5 | Multiplets | 4H | H5, H6, H7, H8 |
| Ethyl | ~3.0 | Quartet | 2H | -CH₂-CH₃ |
| Methyl | ~2.6 | Singlet | 3H | -CH₃ (at C4) |
| Ethyl | ~1.3 | Triplet | 3H | -CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~168 | -COOH |
| Aromatic/Heteroaromatic | ~155-120 | 9 carbons of the quinoline ring |
| Ethyl | ~28 | -CH₂-CH₃ |
| Methyl | ~18 | -CH₃ (at C4) |
| Ethyl | ~14 | -CH₂-CH₃ |
Two-Dimensional (2D) NMR: Connectivity Mapping
Expertise & Rationale: 2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the final connectivity.[10]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing which protons are adjacent to each other.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling).[1][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons over longer ranges (2-3 bonds), connecting the different fragments identified by other techniques.[10]
Data Presentation: Key Expected 2D NMR Correlations
| Experiment | Key Correlation From | Correlates To | Information Gained |
| COSY | Ethyl -CH₂- protons | Ethyl -CH₃ protons | Confirms the presence of the ethyl group fragment. |
| COSY | Aromatic Protons | Other Aromatic Protons | Establishes the connectivity of the protons on the benzo portion of the quinoline ring. |
| HSQC | All proton signals | Their directly attached carbon signals | Unambiguously links the ¹H and ¹³C assignments for all C-H bonds. |
| HMBC | Methyl protons (-CH₃ at C4) | C4, C3, C4a | Crucially places the methyl group at the C4 position. |
| HMBC | Ethyl -CH₂- protons | C2, C3 | Crucially places the ethyl group at the C2 position. |
| HMBC | Ethyl -CH₂- protons | C=O of carboxylic acid | Confirms the position of the carboxylic acid at C3, adjacent to both the ethyl and methyl groups. |
Part 3: Definitive Structure Confirmation and Workflow Visualization
The convergence of data from Mass Spectrometry, FT-IR, and a full suite of NMR experiments provides overwhelming evidence for the proposed structure. For ultimate confirmation, especially for regulatory filings or patent applications, single-crystal X-ray crystallography can be employed.
X-ray Crystallography
Expertise & Rationale: While spectroscopic methods deduce connectivity, X-ray crystallography provides a direct, three-dimensional image of the molecule in the solid state.[13] It offers irrefutable proof of the atomic arrangement, bond lengths, and bond angles.
Experimental Protocol: Single-Crystal Growth
-
Crystallization: High-quality single crystals are typically grown using techniques like slow evaporation, vapor diffusion, or slow cooling.[14] A common approach is to dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, chloroform) and allow the solvent to evaporate slowly over several days.[14]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution: The diffraction data are processed to solve and refine the crystal structure, yielding a complete 3D model of the molecule.
Visualization of the Elucidation Workflow
A logical workflow ensures that each piece of evidence builds upon the last, leading to a confident structural assignment.
Caption: Logical workflow for the structure elucidation process.
Confirmed Structure and Key HMBC Correlations
The following diagram illustrates the final confirmed structure of 2-Ethyl-4-methylquinoline-3-carboxylic acid, highlighting the critical long-range HMBC correlations that lock in the positions of the substituents.
Caption: Key HMBC correlations confirming substituent positions.
Conclusion
The structural elucidation of 2-Ethyl-4-methylquinoline-3-carboxylic acid is systematically achieved through the integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments. Each technique provides a unique and essential piece of the structural puzzle. HRMS establishes the molecular formula, FT-IR identifies the constituent functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. The convergence of these datasets allows for the unambiguous assignment of the molecular structure, a critical step in advancing the research and development of novel quinoline-based compounds.
References
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- Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
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- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
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- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
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- International Journal of Future Medicine and Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Sheldrake, H. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate.
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